711389-S

Description

Historical Context of Academic Investigations into Compound 711389-S

The investigation into Compound this compound originated in the mid-1980s as part of a broader exploration of new 1-[1-[2-[3-(alkylamino)-2-hydroxypropoxy]phenyl]vinyl]-1H-azoles for beta-adrenoceptor-blocking and antiarrhythmic activities. nih.govacs.org A 1984 study published in the Journal of Medicinal Chemistry detailed the synthesis of various related compounds and their subsequent evaluation. nih.gov While many of the synthesized compounds demonstrated significant antiarrhythmic effects, this compound was specifically highlighted for its potent activity against both aconitine-induced and ischemic arrhythmias in animal models. nih.govacs.org

Further electrophysiological evaluations in the mid-1980s characterized this compound as a class Ia antiarrhythmic agent. epdf.pub These studies indicated that its mechanism of action involved sodium channel blockade. epdf.pubmolecularhydrogeninstitute.org A notable finding from this period was that this compound exhibited less anticholinergic activity than other contemporary antiarrhythmic drugs like disopyramide (B23233) and quinidine (B1679956). epdf.pub Research from 1987 further elucidated its mechanism of sodium channel block in crayfish giant axons. molecularhydrogeninstitute.org Due to its promising profile, this compound was selected as a candidate for further pharmacological studies and potential clinical evaluation in humans. nih.govacs.org

Table 1: Key Historical Research Findings for Compound this compound

| Year of Publication | Key Finding | Research Focus |

|---|---|---|

| 1984 | Synthesis and identification of this compound as a potent antiarrhythmic agent. nih.govacs.org | Medicinal Chemistry |

| 1986 | Classified as a Class Ia antiarrhythmic with less anticholinergic activity than quinidine or disopyramide. epdf.pub | Medicinal Chemistry |

| 1987 | Detailed investigation of its sodium channel blocking mechanism. molecularhydrogeninstitute.org | Pharmacology |

Rationale for Continued Scholarly Exploration of Compound this compound Mechanisms

The primary rationale for the continued scholarly exploration of Compound this compound stems from its demonstrated efficacy and comparatively favorable pharmacological profile in early studies. Its antiarrhythmic effects were reported to be superior to those of quinidine, disopyramide, and propranolol (B1214883) in preclinical models. nih.gov This suggested a potential for a more effective therapeutic agent for cardiac arrhythmias.

The compound's classification as a Class Ia antiarrhythmic with a distinct mechanism of action involving sodium channel blockade provided a strong basis for further investigation. epdf.pubmolecularhydrogeninstitute.org The observation that it possessed less anticholinergic activity than other drugs in its class was also a significant point of interest, as this could translate to a better side-effect profile. epdf.pub Furthermore, studies indicated that β-receptors were not involved in its antiarrhythmic effect, distinguishing it from other cardiovascular drugs like propranolol. epdf.pub The stereospecific synthesis of its (R)-(+)- and (S)-(-)-enantiomers was also achieved, and it was determined that there was no stereospecificity in its antiarrhythmic effect. nih.gov This body of evidence underscores the continued interest in understanding the nuanced molecular interactions of this compound and its potential as a lead compound for the development of novel antiarrhythmic drugs.

Table 2: Investigated Mechanisms and Properties of Compound this compound

| Mechanism/Property | Description |

|---|---|

| Antiarrhythmic Activity | Effective against aconitine (B1665448) and ouabain-induced arrhythmias. nih.govepdf.pub |

| Ion Channel Blockade | Functions as a sodium channel blocker. epdf.pubmolecularhydrogeninstitute.org |

| Adrenergic Receptor Interaction | Considerably less potent as a β-antagonist than propranolol. epdf.pub |

| Anticholinergic Activity | Less anticholinergic effects compared to disopyramide and quinidine. epdf.pub |

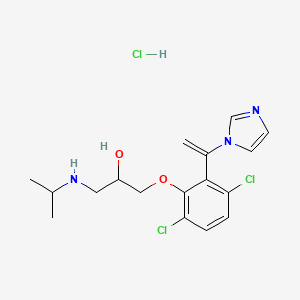

Structure

3D Structure of Parent

Properties

CAS No. |

94899-83-9 |

|---|---|

Molecular Formula |

C17H22Cl3N3O2 |

Molecular Weight |

406.7 g/mol |

IUPAC Name |

1-[3,6-dichloro-2-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C17H21Cl2N3O2.ClH/c1-11(2)21-8-13(23)9-24-17-15(19)5-4-14(18)16(17)12(3)22-7-6-20-10-22;/h4-7,10-11,13,21,23H,3,8-9H2,1-2H3;1H |

InChI Key |

DGLQZJPSOFSWLE-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O.Cl |

Canonical SMILES |

CC(C)NCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

711389-S; 711389 S; 711389S; S 1389; S-1389; S1389; |

Origin of Product |

United States |

Molecular and Cellular Mechanistic Characterization of Compound 711389 S

Modulation of Cardiac Ion Channel Dynamics by Compound 711389-S

Studies utilizing techniques such as double microelectrode voltage-clamp have provided insights into how this compound modulates key ionic currents in cardiac tissues, specifically in rabbit sinoatrial node preparations. oup.comoup.comnih.govnih.gov

Effects on Slow Inward Current (I_si)

Compound this compound has been shown to depress the slow inward current (I_si) in a dose-dependent manner in rabbit sinoatrial node cells. oup.comresearchgate.netoup.comnih.gov This effect is significant, as I_si, primarily carried by Ca2+ ions, plays a crucial role in the slow diastolic depolarization and the upstroke of the action potential in these pacemaker cells. nih.gov Compared to other Class I antiarrhythmic drugs, this compound demonstrated a notable inhibitory effect on I_si. nih.gov The agent also prolonged the recovery time constant of I_si. nih.gov

Effects on Potassium Outward Current (I_K)

The potassium outward current (I_K) in the sinoatrial node is also depressed by this compound in a dose-dependent manner. oup.comresearchgate.netoup.comnih.gov I_K contributes to the repolarization phase of the action potential. oup.com While this compound reduces the amplitude of I_K, studies indicate that the kinetics of I_K are not significantly altered by the drug. oup.comresearchgate.netoup.comnih.gov

Effects on Hyperpolarization-Activated Current (I_h)

Compound this compound depresses the hyperpolarization-activated current (I_h), also known as the funny current (If), in a dose-dependent manner. oup.comresearchgate.netoup.comnih.gov I_h is an inward current that contributes to diastolic depolarization and pacemaker activity in the sinoatrial node. oup.com At a concentration of 10 µmol/litre, this compound decreased the amplitude of I_h by 35.5% at -70 mV in rabbit sinoatrial node cells. oup.com

Influence on Voltage-Gated Sodium Current (Na+)

Research indicates that this compound influences voltage-gated sodium channels. nih.govnih.gov Studies on crayfish giant axons revealed that this compound suppresses the action potential and its rate of rise, primarily by inhibiting the sodium current. nih.gov This inhibition was more pronounced with internal rather than external application of the compound. nih.gov this compound appears to bind to the resting, inactivated, and open states of the sodium channel, reducing its availability. nih.gov It also shifts the steady-state inactivation curve towards more hyperpolarized potentials. nih.gov Use-dependent block of sodium channels was observed, linked to an increase in the slow inactivating state during repetitive depolarization and slow recovery from the inactivated state. nih.gov An additional inhibition was noted when sodium channels were open at large depolarizations. nih.gov In guinea-pig ventricular myocytes, this compound has a blocking effect on the sodium current. nih.gov While classified as a Class I antiarrhythmic drug, suggesting effects on fast Na+ channels, its effects on slow response fibers have also been investigated. oup.comnih.gov

Electrophysiological Modulations by Compound this compound in Excitable Tissues

The modulation of cardiac ion channels by this compound leads to significant alterations in the electrophysiological properties of excitable tissues, particularly the sinoatrial node. oup.comresearchgate.netoup.comnih.gov

Alterations in Action Potential Characteristics (e.g., Maximum Rate of Depolarization, Amplitude, Duration)

Here is a summary of the effects of this compound on key electrophysiological parameters in rabbit sinoatrial node:

| Electrophysiological Parameter | Effect of this compound | Dose Dependence |

| Heart Rate | Decreased | Dose-dependent |

| Maximum Rate of Depolarization (Vmax) | Decreased | Dose-dependent |

| Action Potential Amplitude | Decreased | Dose-dependent |

| Action Potential Duration | Increased | Dose-dependent |

| Slope of Diastolic Depolarization | Reduced | Dose-dependent |

Impact on Diastolic Depolarization Slope

A significant effect of Compound this compound is its ability to reduce the slope of diastolic depolarization in sinoatrial node cells. Studies utilizing rabbit sinoatrial node preparations have demonstrated that this compound decreases the slope of phase 4 depolarization in a dose-dependent manner. nih.govoup.comoup.com This reduction in the rate of spontaneous depolarization is a primary mechanism contributing to the decrease in heart rate observed with this compound. nih.govoup.comoup.compatsnap.com

Influence on Membrane Potential and Currents in Sinoatrial Node Cells

Compound this compound exerts a multifaceted influence on the electrical activity of sinoatrial node cells by modulating several ionic currents. Electrophysiological studies have shown that this compound depresses the slow inward current (Isi), the time-dependent potassium outward current (IK), and the hyperpolarization-activated current (Ih) in a dose-dependent fashion. nih.govoup.comoup.com The compound leads to a decrease in heart rate, maximum rate of depolarization, and action potential amplitude, while simultaneously increasing the action potential duration. nih.govoup.comoup.com Notably, the kinetics of IK were not significantly altered by the presence of this compound. nih.govoup.com The inhibitory effect on Ih is also dose-dependent. oup.com These findings suggest that this compound does not target a single current but rather exerts a broader depressant effect on the electrical activity within the sinoatrial node. nih.govoup.com Comparative studies have indicated that this compound exhibits greater potency in inhibiting the maximum rate of rise (Vmax) in rabbit sinoatrial node cells compared to pirmenol. nih.gov

Metabolic Pathway Interactions of Compound this compound

Beyond its electrophysiological effects, Compound this compound has been shown to interact with key metabolic pathways in the myocardium, influencing the energy state of the cardiac tissue. oup.comnih.gov

Regulation of Adenylate Energy Charge

Compound this compound has a notable impact on the adenylate energy charge, a crucial indicator of cellular energy status defined by the ratio ([ATP] + 0.5[ADP])/([ATP] + [ADP] + [AMP]). ulb.benih.govyoutube.com In studies involving normal guinea-pig myocardium, this compound was found to elevate the adenylate energy charge. oup.comnih.gov Furthermore, in models of ischemic myocardium in rats, the compound effectively suppressed the decrease in adenylate energy charge, suggesting a protective effect on cellular energy balance under compromised conditions. oup.comnih.gov

Effects on Phosphorylation Potential

The phosphorylation potential, which reflects the free energy available from the hydrolysis of ATP and is vital for driving energy-requiring cellular processes, is also influenced by Compound this compound. wikipedia.orgarxiv.orgstanford.edu Research has demonstrated that this compound elevated the phosphorylation potential in normal guinea-pig myocardium, indicating an improvement in the energy state available for cellular work. oup.comnih.gov

Impact on High-Energy Phosphate (B84403) Compound Homeostasis

Compound this compound contributes to the maintenance of homeostasis of high-energy phosphate compounds, which are essential for rapid energy buffering and transfer in the myocardium. ATP is a primary high-energy phosphate compound libretexts.orgfiveable.mepurdue.edu, and creatine (B1669601) phosphate serves as an important reservoir for ATP regeneration libretexts.orgpurdue.edu. In guinea-pigs with experimentally induced arrhythmias using ouabain (B1677812), this compound prevented the loss of these critical high-energy phosphate compounds. oup.comnih.gov Similarly, in a rat model of ischemic myocardium, the compound suppressed the decrease in creatine phosphate levels. oup.comnih.gov

Modulation of Anaerobic Glycolysis

Anaerobic glycolysis is a metabolic route that provides a rapid, albeit less efficient, source of ATP in the absence of sufficient oxygen, leading to the production of lactate (B86563). muni.cznih.govwikipedia.org Compound this compound has been shown to modulate this pathway. In guinea-pigs with ouabain-induced arrhythmic myocardia, this compound prevented the acceleration of anaerobic glycolysis. oup.comnih.gov However, it is noted that the administration of large doses of this compound was associated with an increase in myocardial lactate content, accompanied by ECG abnormalities. oup.comnih.gov

Influence on NAD+ and Creatine Phosphate Levels

Investigations into the effects of this compound on myocardial energy metabolism have indicated its ability to influence key indicators of cellular energy status. Studies using anesthetized guinea-pigs and rats demonstrated that this compound elevated the adenylate energy charge and phosphorylation potential in normal guinea-pig myocardium. researchgate.net

The adenylate energy charge is a measure of the energy available from the adenine (B156593) nucleotide pool (ATP, ADP, and AMP), reflecting the energy status of the cell. A higher adenylate energy charge generally indicates a greater capacity for the cell to perform energy-requiring processes. Phosphorylation potential, related to the ratio of ATP to ADP and inorganic phosphate, is another crucial indicator of the cell's energy state and its ability to synthesize ATP. The observed elevation of these parameters suggests that this compound may have a beneficial impact on myocardial energy reserves. researchgate.net

While the research directly links this compound to changes in adenylate energy charge and phosphorylation potential in the myocardium, the precise mechanisms by which it influences NAD+ and Creatine Phosphate levels were not explicitly detailed in the examined literature. NAD+ is a critical coenzyme involved in cellular energy metabolism, acting as a key player in redox reactions and a cofactor for various enzymes, including sirtuins and PARPs. unison.mx, nih.gov Creatine phosphate serves as a high-energy phosphate reservoir in muscle, facilitating rapid ATP regeneration, particularly during periods of high energy demand. sigmaaldrich.com, nih.gov An increase in phosphorylation potential could indirectly suggest a favorable impact on the balance between ATP, ADP, and inorganic phosphate, which is intrinsically linked to the creatine kinase system and, by extension, creatine phosphate levels. umk.pl, nih.gov Further research would be required to fully elucidate the direct influence of this compound on the concentrations and dynamics of NAD+ and Creatine Phosphate.

Effects on Purine (B94841) Catabolism and Metabolite Levels

Purine catabolism is a metabolic pathway responsible for the breakdown of purine nucleotides (AMP, GMP, IMP) into uric acid in humans. mdpi.com, nih.gov This process involves a series of enzymatic reactions, yielding various intermediate metabolites such as hypoxanthine (B114508) and xanthine. mdpi.com Purine metabolism plays a vital role in cellular energy homeostasis and the provision of precursors for nucleic acid synthesis. nih.gov, nih.gov

While the available research indicates that this compound can exert beneficial actions against ischaemic metabolic changes in the myocardium and influence energy-related parameters like adenylate energy charge and phosphorylation potential researchgate.net, direct evidence specifically detailing the effects of this compound on the enzymes or metabolites involved in purine catabolism was not found within the scope of this review.

Investigations of Compound 711389 S in Preclinical Biological Models

In Vitro Model Systems for Compound 711389-S Research

In vitro models provide controlled environments to study the direct effects of Compound this compound on biological tissues and cellular components, offering insights into its fundamental interactions.

Isolated Cardiac Tissue Preparations (e.g., Rabbit Sinoatrial Node, Guinea-Pig Papillary Muscles)

Studies utilizing isolated cardiac tissue preparations have been instrumental in understanding the direct impact of this compound on cardiac electrical activity and contractility. Investigations using isolated rabbit sinoatrial node preparations have examined the compound's effects on spontaneous action potentials, including parameters such as phase 0 and phase 4 depolarization rates and pacemaker rate. nih.gov Studies on isolated guinea-pig papillary muscles have assessed its influence on contractile force and responses to adrenergic stimuli. nih.gov These types of preparations allow for the evaluation of a compound's intrinsic cardiac effects, free from systemic influences.

Cellular Ion Channel Expression Systems and Related Preparations (e.g., Crayfish Axons)

To understand the molecular mechanisms underlying the effects of this compound, studies have been conducted using cellular ion channel expression systems and related preparations. The crayfish giant axon has served as a model for investigating the compound's interaction with sodium channels. Using techniques such as micro-electrode and sucrose-gap voltage-clamp, researchers have studied how this compound affects the action potential and sodium current in these axons. These studies revealed that this compound inhibits the sodium current, with the effect being more pronounced with internal application. The compound was also found to influence steady-state inactivation and induce use-dependent block of sodium channels, suggesting binding to different channel states. Such preparations are crucial for dissecting the specific ion channel targets of a compound.

In Vivo Animal Models for Mechanistic Studies of Compound this compound

In vivo animal models are essential for evaluating the effects of Compound this compound within a living system, providing insights into its efficacy and mechanisms in the context of integrated physiological responses.

Experimentally Induced Arrhythmia Models (e.g., Ouabain-Induced, Aconitine-Induced, Adrenaline-Induced)

A range of experimentally induced arrhythmia models have been employed to assess the antiarrhythmic properties of this compound. These models mimic different types of arrhythmias observed clinically.

Studies have investigated the effects of this compound on ouabain-induced arrhythmias in dogs and guinea-pigs. nih.gov Ouabain (B1677812) is known to induce arrhythmias through its effects on the Na+/K+-ATPase pump, leading to intracellular calcium overload. In these models, this compound decreased the number of ventricular extrasystoles induced by ouabain and increased the doses of ouabain required to induce various arrhythmias. nih.gov

Aconitine-induced arrhythmia models in dogs and mice have also been utilized. nih.gov Aconitine (B1665448) induces arrhythmias primarily by persistently activating voltage-gated sodium channels. This compound significantly prolonged the time to onset of arrhythmias induced by aconitine infusion in mice and blocked atrial fibrillation induced by topical application of aconitine in dogs. nih.gov

Furthermore, the effects of this compound have been examined in adrenaline-induced arrhythmia models in dogs. nih.gov Adrenaline (epinephrine) can induce arrhythmias by increasing sympathetic activity and promoting triggered activity. This compound depressed arrhythmias induced by adrenaline and helped restore sinus rhythm. nih.gov

These studies collectively demonstrate the effectiveness of this compound across various models of experimentally induced arrhythmias, suggesting a broad spectrum of antiarrhythmic activity.

Ischemic Myocardial Models (e.g., Coronary Artery Ligation)

Ischemic myocardial models, such as those induced by coronary artery ligation, are used to study arrhythmias and myocardial damage resulting from reduced blood flow to the heart. This technique involves ligating a coronary artery, typically the left anterior descending artery, to induce ischemia and subsequent infarction.

Compound this compound has been evaluated in arrhythmia models induced by coronary artery ligation in dogs and rats. nih.gov In these models, this compound significantly decreased the number of ventricular ectopic beats induced by coronary ligation or occlusion in dogs. nih.gov Studies in rats with ischemic myocardium produced by coronary artery ligation showed that this compound suppressed decreases in key energy metabolites and effectively blocked the incidence of ventricular arrhythmias in the early stages following ligation. These findings suggest that this compound may offer beneficial actions against both arrhythmic and ischemic metabolic changes in the myocardium.

Below are data tables summarizing some of the findings from these preclinical investigations:

| Model System | Species | Key Finding | Source |

| Isolated Sinoatrial Node | Rabbit | Decreased phase 0 and phase 4 depolarization rates, slower pacemaker rate, attenuated response to epinephrine. | nih.gov |

| Isolated Papillary Muscle | Guinea-Pig | Lower force of contraction, depressed contractile response to epinephrine. | nih.gov |

| Cellular Ion Channel (Sodium Channel) | Crayfish Axon | Inhibits sodium current, influences inactivation, induces use-dependent block. | |

| Ouabain-Induced Arrhythmia | Dog, Guinea-Pig | Decreased ventricular extrasystoles, increased ouabain doses required for arrhythmias. | nih.gov |

| Aconitine-Induced Arrhythmia | Dog, Mouse | Prolonged time to onset of arrhythmias (mice), blocked atrial fibrillation (dogs). | nih.gov |

| Adrenaline-Induced Arrhythmia | Dog | Depressed arrhythmias, restored sinus rhythm. | nih.gov |

| Ischemic Myocardial (Coronary Ligation) | Dog, Rat | Decreased ventricular ectopic beats (dogs), suppressed metabolic changes, blocked early arrhythmias (rats). | nih.gov |

| In Vivo Arrhythmia Model | Species | Observed Effect of this compound | Source |

| Ouabain-Induced Ventricular Extrasystoles | Dog | Decreased number of extrasystoles. | nih.gov |

| Ouabain-Induced Various Arrhythmias | Guinea-Pig | Increased ouabain doses required for induction. | nih.gov |

| Aconitine Infusion Arrhythmias | Mouse | Significantly prolonged time to onset. | nih.gov |

| Aconitine-Induced Atrial Fibrillation | Dog | Blocked atrial fibrillation. | nih.gov |

| Adrenaline-Induced Arrhythmias | Dog | Depressed arrhythmias, restored sinus rhythm. | nih.gov |

| Coronary Ligation/Occlusion Ventricular Ectopic Beats | Dog | Significantly decreased number of ectopic beats. | nih.gov |

| Coronary Artery Ligation Arrhythmias | Rat | Effectively blocked incidence at an early stage, suppressed metabolic changes. |

Species-Specific Responses in Research Animals (e.g., Guinea-Pigs, Rats, Dogs, Mice)

Preclinical research involving this compound has explored its antiarrhythmic effects in several mammalian species, including dogs, guinea-pigs, and mice. Studies have demonstrated the compound's ability to counteract experimentally induced arrhythmias in these models.

In dogs, intravenous administration of this compound at doses of 1-3 mg/kg reduced the number of ventricular extrasystoles induced by ouabain. uni.lu Furthermore, this compound (1 mg/kg, i.v.) was found to block atrial fibrillation induced by topical application of aconitine on the atrium. uni.lu The compound also depressed arrhythmias induced by adrenaline and restored sinus rhythm by significantly decreasing ventricular ectopic beats caused by coronary ligation or occlusion. uni.lu Oral administration in dogs at doses of 10-30 mg/kg also markedly depressed ventricular ectopic beats induced by coronary ligation. uni.lu

Guinea-pigs have been utilized to assess the effects of this compound on ouabain-induced arrhythmias and the ventricular fibrillation threshold (VFT). Pretreatment with intraduodenal application of this compound (5-10 mg/kg) increased the doses of ouabain required to induce various types of arrhythmias. uni.lu In both in vitro (Langendorff) and in vivo preparations of guinea-pigs, this compound increased the VFT. uni-goettingen.de

Studies in mice have shown that this compound (3 mg/kg, i.v. or 10 mg/kg, p.o.) significantly prolonged the time to onset of arrhythmias induced by aconitine infusion. uni.lu

Specific data regarding the species-specific responses of rats to this compound in these preclinical arrhythmia models were not available in the reviewed literature.

The observed antiarrhythmic effects of this compound across these species suggest a conserved pharmacological activity profile in different mammalian systems.

Summary of Species-Specific Responses to this compound

| Species | Experimentally Induced Arrhythmia | Administration Route | Dose Range (Approximate) | Observed Effect | Source |

| Dogs | Ouabain-induced ventricular extrasystoles | i.v. | 1-3 mg/kg | Decreased number of ventricular extrasystoles | uni.lu |

| Dogs | Aconitine-induced atrial fibrillation | i.v. | 1 mg/kg | Blocked atrial fibrillation | uni.lu |

| Dogs | Adrenaline-induced arrhythmias | i.v. | 1-3 mg/kg | Depressed arrhythmias | uni.lu |

| Dogs | Coronary ligation/occlusion arrhythmias | i.v. | 1-3 mg/kg | Restored sinus rhythm, decreased ventricular ectopic beats | uni.lu |

| Dogs | Coronary ligation arrhythmias | Oral | 10-30 mg/kg | Markedly depressed ventricular ectopic beats | uni.lu |

| Guinea-Pigs | Ouabain-induced arrhythmias | Intraduodenal | 5-10 mg/kg | Increased ouabain dose required to induce arrhythmias | uni.lu |

| Guinea-Pigs | Ventricular Fibrillation Threshold (VFT) | In vitro (Langendorff) | 4.2 µg | Increased VFT by 10 volts | uni-goettingen.de |

| Guinea-Pigs | Ventricular Fibrillation Threshold (VFT) | i.v. | 0.15 mg/kg | Increased VFT by 10 volts | uni-goettingen.de |

| Mice | Aconitine-induced arrhythmias | i.v. or p.o. | 3 mg/kg (i.v.), 10 mg/kg (p.o.) | Significantly prolonged time to onset of arrhythmias | uni.lu |

Concentration- and Dose-Response Relationships in Preclinical Research

Understanding the relationship between the concentration or dose of a compound and the observed biological response is fundamental in preclinical research. Studies with this compound have investigated these relationships, particularly in the context of its antiarrhythmic properties.

The preclinical evaluation of this compound has included examining how increasing concentrations or doses correlate with changes in electrophysiological parameters and, where data are available, metabolic alterations in animal models.

Concentration-Dependent Electrophysiological Alterations in Isolated Preparations

Investigations into the electrophysiological effects of this compound have been conducted using isolated tissue preparations. In in vitro studies using Langendorff preparations from guinea-pigs, the concentration of this compound required to increase the ventricular fibrillation threshold (VFT) by 10 volts was determined to be 4.2 µg. uni-goettingen.de This finding demonstrates a concentration-dependent effect on a key electrophysiological indicator of antiarrhythmic activity in isolated cardiac tissue.

Concentration-Dependent Electrophysiological Effect of this compound in Isolated Guinea-Pig Preparation

| Preparation Type | Electrophysiological Endpoint | Effect Observed | Concentration | Source |

| Isolated Guinea-Pig Heart (Langendorff) | Ventricular Fibrillation Threshold (VFT) | Increased VFT by 10 volts | 4.2 µg | uni-goettingen.de |

Comparative Pharmacological Analysis of Compound 711389 S

Comparison with Established Antiarrhythmic Research Compounds

Comparative studies have evaluated the antiarrhythmic efficacy and electrophysiological effects of Compound 711389-S against other known antiarrhythmic agents, such as disopyramide (B23233), quinidine (B1679956), and propranolol (B1214883). These comparisons provide insights into its relative potency and mechanistic profile.

Relative Potency and Profile in Experimental Arrhythmia Models (e.g., versus Disopyramide, Quinidine)

Experimental studies in animal models have demonstrated the antiarrhythmic effects of this compound and compared its potency to that of disopyramide and quinidine. In guinea-pigs with ouabain-induced arrhythmias, this compound effectively prevented the loss of high-energy phosphate (B84403) compounds and the acceleration of anaerobic glycolysis, alongside its antiarrhythmic property. nih.govoup.com In rats with ischemic myocardium induced by coronary artery ligation, this compound suppressed decreases in creatine (B1669601) phosphate, NAD+, and adenylate energy charge and effectively blocked the incidence of ventricular arrhythmias at an early stage. nih.govoup.com

In these actions, this compound was found to be more effective than disopyramide, an antiarrhythmic agent of the same class. nih.govoup.com Further comparisons in various experimentally induced arrhythmias in mammalian species, including ouabain-induced arrhythmias in dogs and guinea-pigs, aconitine-induced arrhythmias in dogs and mice, and arrhythmias induced by coronary artery ligation and occlusion in dogs, indicated that this compound exhibited significant antiarrhythmic effects. nih.govresearchgate.net Its antiarrhythmic effects were reported to be superior to those of quinidine, disopyramide, and propranolol in certain experimental models. nih.gov The mode of action of this compound bore some resemblance to that of disopyramide, but this compound was more potent. researchgate.net

The relative potency of the antiarrhythmic action of this compound compared to disopyramide and quinidine has been estimated in experimental settings. researchgate.net

Electrophysiological Profile Comparisons (e.g., versus Propranolol)

The electrophysiological profile of this compound has been examined, including comparisons to agents like propranolol. While propranolol is a beta-adrenoceptor blocker wikipedia.orgtevauk.com, studies investigating 1-[1-[2-[3-(alkylamino)-2-hydroxypropoxy]phenyl]vinyl]-1 H-imidazoles, including this compound, found that none of the tested compounds showed more potent beta-blocking effects than propranolol in isolated guinea pig right atria. nih.gov However, many of these compounds, including this compound, demonstrated significant antiarrhythmic effects against different types of experimental arrhythmias. nih.gov

Distinctive Mechanistic Characteristics of Compound this compound in a Comparative Context

The mechanism of action of this compound involves effects on cardiac ion channels, particularly sodium channels. Studies using voltage-clamp techniques in crayfish giant axons revealed that this compound inhibits the sodium current, with the inhibition being more evident with internal application compared to external application. nih.gov The inhibitory effect was enhanced at less negative holding potentials. nih.gov this compound also shifted the steady-state inactivation curve towards hyperpolarization. nih.gov Use-dependent block was observed, resulting from an increase in the slow inactivating state during repetitive depolarization and a slow recovery from the inactivated state. nih.gov An additional inhibition occurred when sodium channels were open at large depolarizations. nih.gov These findings suggest that this compound binds to the resting, inactivated, and open states of the sodium channel, reducing sodium channel availability. nih.gov

Advanced Methodological Approaches in Research on Compound 711389 S

Electrophysiological Techniques and Their Refinements

Electrophysiological methods are fundamental in understanding the impact of compounds on the electrical activity of excitable cells, such as neurons and cardiac myocytes. Studies on 711389-S have extensively utilized refined electrophysiological techniques to investigate its interaction with ion channels and its effects on membrane potentials and currents.

Sophisticated Voltage-Clamp Methodologies

Voltage-clamp techniques have been instrumental in quantifying the effects of this compound on specific ionic currents. Using techniques such as the sucrose-gap voltage-clamp, researchers have studied the compound's effects on sodium channels in preparations like crayfish giant axons. These studies revealed that this compound inhibits the sodium current, with the inhibition being more pronounced with internal application compared to external application. nih.gov The inhibitory effect on sodium current was observed to be enhanced at less negative holding potentials. nih.gov Furthermore, this compound shifted the steady-state inactivation curve in the direction of hyperpolarization. nih.gov Use-dependent block was also evident, resulting from an increase in the slow inactivating state during repetitive depolarization and slow recovery from the inactivated state during the pulse interval. nih.gov

Double microelectrode voltage clamp techniques have been applied to study the effects of this compound on the electrical activity of rabbit sinoatrial node cells. biologists.comresearchgate.net These methodologies allowed for the investigation of the compound's impact on slow Ca2+ channels and other current systems. biologists.comresearchgate.net Studies found that this compound depressed the slow inward current (Isi), the potassium outward current (IK), and the hyperpolarization-activated current (Ih) in a dose-dependent manner in rabbit sinoatrial node cells. oup.com

Microelectrode Recording Techniques and Data Interpretation

Microelectrode recording techniques, often employed in conjunction with voltage-clamp, have provided insights into the effects of this compound on membrane potentials and action potential characteristics in various tissues. Studies using conventional microelectrodes and double microelectrode voltage clamp methods on rabbit sinoatrial node preparations have shown that this compound decreases heart rate, maximum rate of rise of the action potential (Vmax), action potential amplitude, and the slope of phase 4 depolarization in spontaneously beating preparations. researchgate.netjst.go.jp

In crayfish giant axons, microelectrode techniques coupled with sucrose-gap voltage-clamp demonstrated that external application of this compound suppressed the action potential and its rate of rise without affecting the resting membrane potential. nih.gov Data interpretation from these studies involves analyzing changes in action potential morphology and relating them to the observed effects on specific ionic currents, providing a comprehensive understanding of the compound's electrophysiological actions.

Biochemical and Metabolomic Profiling Techniques

Biochemical and metabolomic profiling techniques are crucial for assessing the impact of compounds on cellular energy status and metabolic pathways. Research on this compound has utilized these approaches to investigate its effects on myocardial energy metabolism.

Advanced Assessment of Myocardial Energy Metabolism Markers

The effects of this compound on myocardial energy metabolism have been investigated in animal models using biochemical assessments. Studies in anesthetized guinea-pigs and rats showed that this compound elevated the adenylate energy charge and phosphorylation potential in normal guinea-pig myocardium. oup.comnih.govresearchgate.netcapes.gov.brpusan.ac.kr In guinea-pigs with arrhythmic myocardia induced by ouabain (B1677812), this compound prevented the loss of high-energy phosphate (B84403) compounds and the acceleration of anaerobic glycolysis. oup.comnih.govresearchgate.net In ischaemic myocardium in rats, this compound suppressed the decreases of creatine (B1669601) phosphate, NAD+, and adenylate energy charge. oup.comnih.govresearchgate.net These findings indicate that this compound can influence key markers of myocardial energy status under both normal and pathological conditions.

Detailed Analysis of Purine (B94841) Catabolites and Related Biochemical Pathways

While the search results highlight the impact of this compound on myocardial energy metabolism, which is intrinsically linked to purine metabolism through ATP, detailed analysis of purine catabolites specifically as a direct consequence of this compound treatment is not extensively described in the provided snippets. Some research mentions the increase of plasma purine catabolite by immobilization stress in rats and the effect of catecholamines on purine catabolism, including the degradation of tissue ATP into end-products and the levels of plasma allantoin. researchgate.net This context suggests the broader importance of purine catabolites as indicators of metabolic stress and ATP degradation. However, the provided information primarily focuses on the effects of this compound on high-energy phosphate compounds and glycolysis oup.comnih.govresearchgate.net, which are upstream of purine catabolite formation.

Systems Biology and Network Analysis for Comprehensive Understanding of Compound this compound Effects

Systems biology and network analysis represent powerful approaches for elucidating the complex interactions and effects of chemical compounds within biological systems. These methodologies move beyond the study of individual molecules in isolation to explore how a compound influences interconnected biological networks, such as protein-protein interaction networks, metabolic pathways, and gene regulatory networks. usc.edugithub.ioebi.ac.ukscientificarchives.com By integrating data from various high-throughput experiments, including transcriptomics, proteomics, and metabolomics, systems biology aims to provide a holistic understanding of a compound's mechanism of action and its broader impact on cellular function. researchgate.netnih.govelifesciences.org

Network analysis, a core component of systems biology, involves constructing and analyzing graphical representations where nodes represent biological entities (e.g., genes, proteins, metabolites) and edges represent the relationships or interactions between them. github.ioscientificarchives.com Different types of biological networks can be constructed, including protein-protein interaction networks, metabolic networks, genetic interaction networks, gene regulatory networks, and cell signaling networks. ebi.ac.uk Analysis of network properties, such as centrality measures (e.g., degree, betweenness, closeness) and community structure, can help identify key nodes or pathways that are significantly affected by a compound. researchgate.netgithub.ioresearchgate.net Pathway enrichment analysis, for instance, helps identify biological pathways that are statistically over-represented in a list of genes or proteins affected by the compound, providing mechanistic insights. github.ionih.govadvaitabio.com

Future Research Trajectories for Compound 711389 S

Exploration of Untargeted Mechanistic Discovery Avenues

While initial studies have identified that 711389-S modulates multiple ion channels and affects myocardial energy metabolism nih.govhellobio.com, the full spectrum of its molecular interactions and downstream effects remains an area for potential future investigation. Untargeted mechanistic discovery approaches could be employed to identify additional proteins or pathways influenced by this compound that contribute to its antiarrhythmic activity or potentially lead to off-target effects. Techniques such as proteomic profiling, phosphoproteomics, or unbiased screening assays could help elucidate a more comprehensive understanding of its cellular targets beyond the ion channels already identified. This could involve assessing changes in protein expression, post-translational modifications, or enzyme activities in response to this compound treatment in relevant cardiac cell types or tissue models. Understanding the complete molecular footprint of this compound could reveal novel aspects of arrhythmia mechanisms or identify new therapeutic targets.

Investigation of Broader Biological System Interactions and Pathway Cross-Talk

The primary focus of research on this compound has been its direct effects on the cardiac system. However, biological systems are interconnected, and a compound's effects in one system can influence or be influenced by other pathways. Future research could explore the broader biological system interactions of this compound. For instance, given its impact on myocardial energy metabolism nih.gov, investigations could delve into its interactions with systemic metabolic pathways or its effects on other organs that play a role in cardiovascular regulation. Exploring pathway cross-talk could involve studying how the ion channel modulation by this compound intersects with signaling cascades related to inflammation, oxidative stress, or structural remodeling, all of which are implicated in the pathophysiology of arrhythmias nih.gov. Understanding these broader interactions could provide insights into the integrated physiological response to this compound and potentially identify novel therapeutic opportunities or potential systemic effects.

Development and Application of Advanced Preclinical Models for Enhanced Mechanistic Insight

Existing research on this compound has utilized established animal models such as guinea-pigs, rats, dogs, and rabbits nih.govhellobio.comnih.gov. To gain enhanced mechanistic insight into its actions and evaluate its potential in more complex arrhythmic conditions, the development and application of advanced preclinical models could be beneficial. This could include utilizing genetically modified animal models that mimic specific human channelopathies or structural heart diseases predisposing to arrhythmias researchgate.netahajournals.org. Furthermore, the use of in vitro models derived from human induced pluripotent stem cells (hiPSC), such as hiPSC-derived cardiomyocytes, offers a platform to study the effects of this compound on human cardiac electrophysiology and cellular function in a more physiologically relevant context mdpi.com. Advanced techniques like optical mapping, patch-clamp arrays, or microelectrode arrays in these models could provide high-resolution data on the compound's effects on action potential propagation, calcium handling, and arrhythmogenic substrates researchgate.netmdpi.com. These advanced models could help bridge the gap between traditional animal studies and human physiology, offering a more predictive platform for evaluating the potential of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.